N-{[(2-nitrophenyl)amino]carbonyl}glycine
Overview
Description
N-{[(2-nitrophenyl)amino]carbonyl}glycine is a chemical compound with the molecular formula C9H9N3O5 and a molecular weight of 239.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-nitrophenyl)amino]carbonyl}glycine typically involves the reaction of 2-nitroaniline with glycine in the presence of a coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 2-nitroaniline and the carboxyl group of glycine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-nitrophenyl)amino]carbonyl}glycine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles such as thiols, amines, and alkoxides.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-Aminophenylglycine.
Substitution: Various substituted phenylglycine derivatives.
Hydrolysis: 2-Nitroaniline and glycine.
Scientific Research Applications
N-{[(2-nitrophenyl)amino]carbonyl}glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(2-nitrophenyl)amino]carbonyl}glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of active metabolites that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Shares the nitro group and aromatic ring structure but lacks the glycine moiety.
Glycine: A simple amino acid without the nitro group and aromatic ring.
N-(2-Nitrophenyl)acetamide: Similar structure but with an acetamide group instead of the glycine moiety.
Uniqueness
N-{[(2-nitrophenyl)amino]carbonyl}glycine is unique due to its combination of the nitro group, aromatic ring, and glycine moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-nitrophenyl)carbamoylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-3-1-2-4-7(6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXULMLRZOIIZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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